Capecitabine

colorectal cancer metastatic colorectal cancer first-line chemotherapy

Capecitabine is the definitive oral fluoropyrimidine prodrug for preclinical oncology and pharmacogenomics research. Its unique 3-step enzymatic activation, culminating in thymidine phosphorylase-mediated conversion, achieves tumor-selective 5-FU delivery, differentiating it from IV 5-FU and other oral agents (S-1, UFT). The 2025 DPYD testing mandate establishes it as a precision dosing model. Sourced with consistent ≥98% HPLC purity, this compound is ideal for investigating tumor-specific drug delivery and oral prodrug pharmacology. Ensure your studies leverage the agent validated in X-ACT for non-inferior DFS in stage III colon cancer.

Molecular Formula C15H22FN3O6
Molecular Weight 359.35 g/mol
CAS No. 154361-50-9
Cat. No. B1668275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapecitabine
CAS154361-50-9
SynonymsRo 091978000;  Ro-091978000;  Ro091978000;  Capecitabine;  Abbreviation: CAPE. US brand name: Xeloda.
Molecular FormulaC15H22FN3O6
Molecular Weight359.35 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O
InChIInChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1
InChIKeyGAGWJHPBXLXJQN-UORFTKCHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 26 mg/mL at 20 °C
2.48e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Capecitabine (154361-50-9): An Orally Administered Fluoropyrimidine Prodrug for Targeted 5-FU Delivery


Capecitabine is a rationally designed, orally administered fluoropyrimidine carbamate prodrug that undergoes a three-step enzymatic conversion to generate the active antimetabolite 5-fluorouracil (5-FU) preferentially within tumor tissue [1]. As a cytostatic agent of the antimetabolite class, it is indicated for the treatment of metastatic colorectal cancer, adjuvant stage III colon cancer, and metastatic breast cancer. Its oral route of administration and tumor-selective activation profile are intended to improve the therapeutic index and patient convenience compared to intravenous 5-FU-based regimens [2].

Capecitabine vs. Other Fluoropyrimidines: Why Class-Based Substitution Compromises Specific Clinical and Operational Outcomes


Although capecitabine, 5-fluorouracil (5-FU), S-1, and UFT all belong to the fluoropyrimidine class, direct substitution is not supported by the totality of evidence due to critical differences in route of administration, enzymatic activation cascades, and resultant toxicity profiles. Capecitabine's oral bioavailability and tumor-selective activation via a three-step enzymatic cascade—culminating in thymidine phosphorylase (TP)-mediated conversion—create a distinct pharmacological profile compared to intravenous 5-FU and other oral agents like S-1 (which incorporates a DPD inhibitor and a GI-protectant) or UFT (which co-administers a DPD inhibitor) [1][2]. These differences translate into quantifiably different response rates, safety profiles, and patient preferences, as detailed in the head-to-head evidence below.

Quantitative Differentiators for Capecitabine Procurement: A Comparative Evidence Guide


Superior Objective Response Rate vs. Intravenous 5-FU/LV in First-Line Metastatic Colorectal Cancer

In a pooled analysis of two identically designed phase III trials in patients with previously untreated metastatic colorectal cancer (mCRC), oral capecitabine demonstrated a statistically significantly higher objective response rate compared to intravenous (i.v.) bolus 5-fluorouracil/leucovorin (5-FU/LV) [1].

colorectal cancer metastatic colorectal cancer first-line chemotherapy response rate

Non-Inferior Disease-Free and Overall Survival with Improved Convenience in Adjuvant Stage III Colon Cancer

The phase III X-ACT trial demonstrated that adjuvant capecitabine is at least equivalent to bolus 5-FU/folinic acid (FA) in terms of disease-free survival (DFS) and overall survival (OS) in patients with resected stage III colon cancer, while offering a more convenient oral administration schedule [1]. Preplanned multivariate analyses further indicated a statistically significant benefit for capecitabine in both DFS and OS.

adjuvant chemotherapy stage III colon cancer disease-free survival overall survival

Demonstrated Patient Preference and Higher Treatment Satisfaction Compared to Intravenous 5-FU Regimens

A randomized crossover trial directly comparing patient preference for oral capecitabine versus various intravenous (i.v.) 5-FU/leucovorin (LV) regimens in advanced/metastatic colorectal cancer found that the vast majority of patients prefer oral treatment, with capecitabine achieving significantly higher treatment satisfaction scores compared to the standard i.v. Mayo Clinic regimen [1].

patient preference oral chemotherapy treatment satisfaction quality of life

Tumor-Selective Activation and Oral Bioavailability Distinct from Co-Administered DPD Inhibitor-Containing Agents

Capecitabine is a prodrug designed for preferential activation in tumor tissue via a three-step enzymatic cascade culminating in the action of thymidine phosphorylase (TP), which is often upregulated in tumors [1]. This contrasts with other oral fluoropyrimidines like S-1 and UFT, which incorporate a dihydropyrimidine dehydrogenase (DPD) inhibitor (gimeracil or uracil, respectively) to modulate 5-FU catabolism systemically [2]. Capecitabine demonstrates rapid and extensive oral absorption (≥70% of dose) with a Tmax of 1.5 hours [3].

prodrug activation oral bioavailability thymidine phosphorylase pharmacokinetics

Capecitabine: Optimal Application Scenarios Based on Quantitative Evidence


First-Line Treatment of Metastatic Colorectal Cancer Where an Oral Option and Superior Response Rate Are Prioritized

For patients with newly diagnosed metastatic colorectal cancer (mCRC) where fluoropyrimidine monotherapy is clinically indicated, capecitabine offers a 9% absolute improvement in objective response rate (26% vs. 17%, P<0.0002) compared to intravenous 5-FU/LV, as demonstrated in a pooled analysis of two phase III trials [1]. The oral route also aligns with strong patient preference, with 95% of patients favoring oral therapy before treatment [2]. This scenario is optimal when maximizing tumor shrinkage and preserving patient quality of life are key objectives.

Adjuvant Therapy for Resected Stage III Colon Cancer with an Emphasis on Long-Term Outcomes and Patient Convenience

Capecitabine is a guideline-supported adjuvant therapy for stage III colon cancer, with the X-ACT trial confirming non-inferior disease-free and overall survival compared to bolus 5-FU/FA [3]. The oral regimen eliminates the need for indwelling venous catheters and repeated clinic visits for infusions, reducing treatment burden and healthcare resource use. This scenario is particularly relevant for older patients and those with limited access to infusion centers.

Clinical Settings Where Pharmacogenomic-Guided Dosing with DPYD Testing is a Standard of Care

Following the FDA label update in 2025, DPYD genetic testing is mandated prior to initiating capecitabine (unless urgent) to identify patients with DPD deficiency who are at high risk for severe or fatal toxicity [4]. In health systems with established pharmacogenomics programs, capecitabine serves as a model compound for precision dosing, where testing allows for safe, individualized dose adjustments in intermediate metabolizers (approximately 7% of the population) and avoidance in poor metabolizers. This proactive safety step differentiates its use from other fluoropyrimidines in routine clinical practice.

Research on Tumor-Selective Prodrug Activation and Tissue-Specific Pharmacokinetics

Capecitabine's unique three-step activation cascade, culminating in thymidine phosphorylase (TP)-mediated conversion to 5-FU within tumor tissue, provides a distinct research tool for studying tumor-specific drug delivery [5]. Its pharmacokinetic profile—rapid oral absorption (≥70% bioavailability) with a Tmax of 1.5 hours—offers a predictable and well-characterized model for investigating oral prodrug pharmacology and the impact of tumor enzyme expression on therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Capecitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.